
Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-disulfanediyldiacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate is a chemical compound known for its ability to form reversible linkages between biomacromolecules and active small molecules. It is commonly used in the conjugation of proteins, liposomes, or nanoparticles. The compound has a molecular formula of C12H12N2O8S2 and a molecular weight of 376.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate typically involves the activation of polyethylene glycol using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The activated polyethylene glycol is then reacted with a disulfide-containing compound in large reactors.
Industrial Production Methods
Industrial production methods for this compound involve bulk activation of large quantities of polyethylene glycol, followed by disulfide bond formation under controlled conditions. The process is carried out in large reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The N-hydroxysuccinimide groups can react with amines to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions include thiols from reduction and sulfoxides or sulfones from oxidation. The substitution reactions yield stable amide bonds.
Applications De Recherche Scientifique
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and other biomolecules.
Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.
Industry: Utilized in the production of various bioconjugates and functionalized materials.
Mécanisme D'action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
NHS-PEG1-SS-PEG1-NHS: Similar structure but with a polyethylene glycol chain.
NHS-PEG2-SS-PEG2-NHS: Features a longer polyethylene glycol chain.
NHS-PEG3-SS-PEG3-NHS: Has an even longer polyethylene glycol chain.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate is unique due to its specific disulfide linkage, which allows for reversible conjugation and controlled release of linked molecules. This property makes it particularly useful in applications requiring temporary and reversible modifications.
Propriétés
Formule moléculaire |
C12H12N2O8S2 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]disulfanyl]acetate |
InChI |
InChI=1S/C12H12N2O8S2/c15-7-1-2-8(16)13(7)21-11(19)5-23-24-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 |
Clé InChI |
HOSUMWGZIQSBPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CSSCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


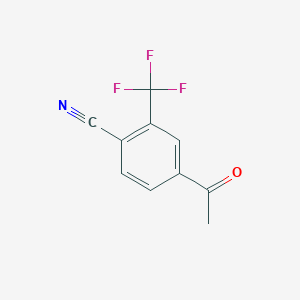
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
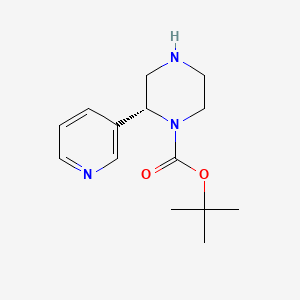
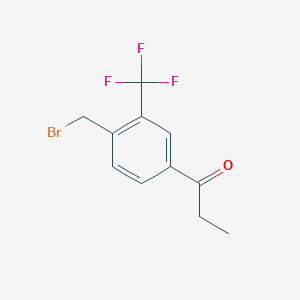
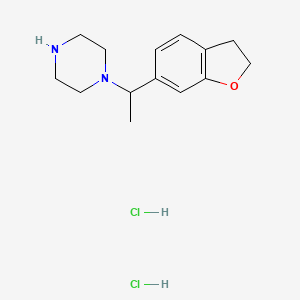
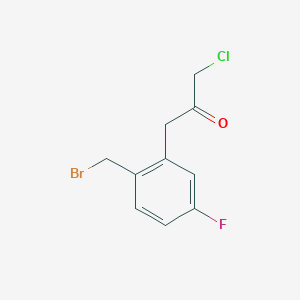
![2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B14051023.png)
![(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14051030.png)
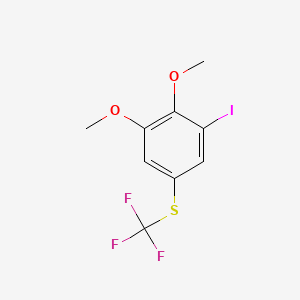
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)
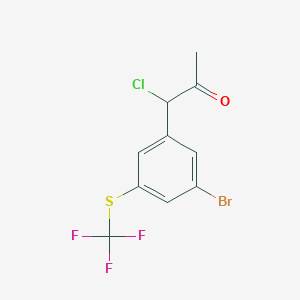
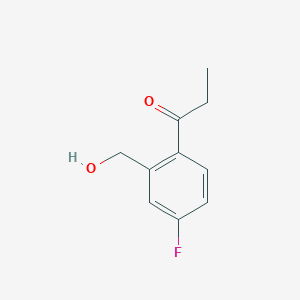
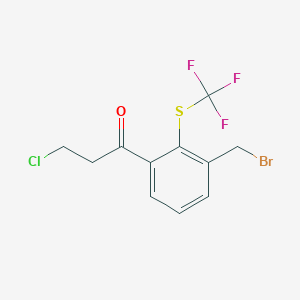
![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
